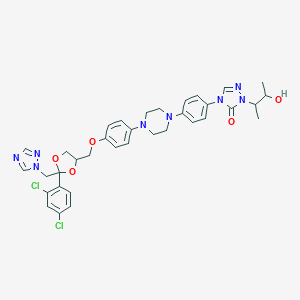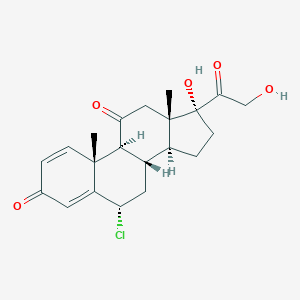
4-Aminocatechol
Descripción general
Descripción
4-Aminocatechol is a member of catechols . It has the molecular formula C6H7NO2 . It is also known by other names such as 4-aminobenzene-1,2-diol .
Synthesis Analysis
4-Aminocatechol can be synthesized from 4-nitrocatechol through a reaction involving hydrogen chloride and zinc in water for 8 hours . Another method involves the in-situ generation of the diazonium salt arising from the reaction between 4-aminocatechol and isoamyl nitrite .Molecular Structure Analysis
The molecular structure of 4-Aminocatechol is characterized by a molecular weight of 125.13 g/mol . The InChIKey of 4-Aminocatechol is KDHUXRBROABJBC-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Aminocatechol can undergo dark oxidative oligomerization under simulated aerosol and cloud conditions (pH 1–7, and ionic strength 0.01–1M) when catalyzed by iron . This reaction results in the formation of nitrogen-containing brown carbon .Physical And Chemical Properties Analysis
4-Aminocatechol has a molecular weight of 125.13 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 66.5 Ų .Aplicaciones Científicas De Investigación
Application in Polymer Chemistry
Summary of the Application
4-Aminobenzene-1,2-diol is used as a monomer in the polymerization process to create a new type of polymer. This polymerization is triggered by sodium periodate .
Methods of Application
The dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol, where the amine group is switched to azide, is polymerized using sodium periodate. This process gives rise to particles with a diameter of up to one micrometer .
Results and Outcomes
The resulting polymer shows a different morphology from polydopamine (PDA) obtained under the same polymerization conditions . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .
Thermophysical Property Datafile
4-Aminobenzene-1,2-diol can be used in process simulators like Aspen Plus. These simulators require thermophysical property datafiles, which contain information about the compound’s physical and chemical properties .
Free Radicals Thermodynamic Data
This compound can be used in studies involving free radicals, particularly in oxidation, combustion, and thermal cracking kinetics .
Quantum Tools for IR Spectra Interpretation
4-Aminobenzene-1,2-diol can be used in quantum tools for interpreting infrared (IR) spectra. This involves studying the vibrational modes of the molecule .
Safety And Hazards
Propiedades
IUPAC Name |
4-aminobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUXRBROABJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156569 | |
| Record name | 4-Aminocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocatechol | |
CAS RN |
13047-04-6 | |
| Record name | 4-Aminocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13047-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)





